Antifungal Activity Ranking Within Haliangicin Family
In a standardized paper disc diffusion assay against the phytopathogenic oomycete *Phytophthora capsici*, the minimum inhibitory dose for Haliangicin C (isomer 4) was determined to be 40 ng/disc [1]. This represents a **5.0-fold higher dose requirement** compared to the parent compound haliangicin (isomer 1, 8 ng/disc) and is **quantitatively equivalent to haliangicin B** (isomer 3, also 40 ng/disc) [2]. The rank-order of potency across the haliangicin isomers is: haliangicin (1) ≈ cis-haliangicin (2) > haliangicin B (3) ≈ haliangicin C (4) > haliangicin D (5) [3]. This differential activity profile provides a clear, data-driven rationale for selecting Haliangicin C specifically when studying the impact of polyene geometry on antifungal efficacy.
Similar to Haliangicin B
Stronger than Haliangicin D
| Evidence Dimension | Antifungal potency (minimum inhibitory dose) |
|---|---|
| Target Compound Data | 40 ng/disc |
| Comparator Or Baseline | Haliangicin (parent isomer, 1): 8 ng/disc; Haliangicin B (3): 40 ng/disc |
| Quantified Difference | 5.0-fold higher dose requirement relative to haliangicin (1); activity equivalent to Haliangicin B |
| Conditions | *Phytophthora capsici* paper disc diffusion assay (minimum dose for visible growth inhibition) |
Why This Matters
This quantifiable difference enables researchers to design controlled structure-activity relationship studies and ensures that procurement of the specific isomer (C) is necessary to avoid potency confounding.
- [1] Kundim BA, Itou Y, Sakagami Y, Fudou R, Iizuka T, Yamanaka S, Ojika M. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. J Antibiot (Tokyo). 2003 Jul;56(7):630-8. doi: 10.7164/antibiotics.56.630. View Source
- [2] Kundim BA, et al. (2003). Minimum inhibitory dose data: 1 (8 ng/disc), 2 (8 ng/disc), 3 (40 ng/disc), 4 (40 ng/disc). View Source
- [3] Creative Biogene product description. The antifungal activity of cis-trans isomer is similar, the activity of Haliangicin B and C is weaker than Haliangicin A, and the activity of Haliangicin D is weakest. View Source
